N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide
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Overview
Description
N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable precursor containing the thiadiazole-pyridine moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, sodium methoxide, and primary amines. Reaction conditions may vary depending on the desired transformation but often involve heating the reaction mixture and using solvents like ethanol, methanol, or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-aminoacetamide, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: It is used in the synthesis of novel materials with electronic and optical properties, such as organic semiconductors and dyes.
Organic synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical transformations.
Mechanism of Action
The mechanism of action of N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole-pyridine derivatives, such as:
- N-(2H-[1,2,5]Thiadiazolo[3,4-c]pyridin-4-yl)-2-chloroacetamide
- N-(2H-[1,2,5]Thiadiazolo[3,4-b]pyridin-5-yl)-2-chloroacetamide
- N-(2H-[1,2,5]Thiadiazolo[3,4-d]pyridin-6-yl)-2-chloroacetamide
Uniqueness
N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is unique due to its specific ring fusion pattern and the presence of the chloroacetamide group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other thiadiazole-pyridine derivatives. Its unique properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and possible therapeutic applications of this compound based on diverse sources.
1. Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting 2-chloroacetamide with appropriate thiadiazole derivatives. Characterization methods such as NMR and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.
2.1 Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that various thiadiazole derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was evaluated using Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency against bacterial strains .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Thiadiazole Derivative A | 16 | Staphylococcus aureus |
Thiadiazole Derivative B | 32 | E. coli |
This compound | 8 | Pseudomonas aeruginosa |
2.2 Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The IC50 values obtained from these studies suggest that the compound's efficacy varies across different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
HCT116 | 15 |
A549 | 10 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For instance, it has been shown to inhibit DNA gyrase and topoisomerase activities in bacterial cells, leading to disruption in DNA replication and transcription . Additionally, its interaction with various kinases suggests a potential role in modulating signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against multidrug-resistant bacterial strains. This compound was among the most effective compounds tested, showing significant inhibition against resistant strains of Staphylococcus aureus . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In another study focusing on cancer treatment strategies, this compound was tested alongside established chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against MCF-7 cells compared to monotherapy with standard drugs . Such findings underscore the compound's potential as an adjunct therapy in cancer treatment protocols.
Properties
Molecular Formula |
C8H8ClN3OS |
---|---|
Molecular Weight |
229.69 g/mol |
IUPAC Name |
2-chloro-N-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C8H8ClN3OS/c9-4-8(13)11-6-1-2-12-7(3-6)5-10-14-12/h1-3,5,10H,4H2,(H,11,13) |
InChI Key |
WUDDBQJNBAMXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CNS2)C=C1NC(=O)CCl |
Origin of Product |
United States |
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